N-(3-Hydroxy-5-methylphenyl)acetamide
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Overview
Description
N-(3-Hydroxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetanilide, where the acetamide group is attached to a phenyl ring substituted with a hydroxyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)acetamide typically involves the acylation of 3-hydroxy-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
N-(3-Hydroxy-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
N-(3-Hydroxy-5-methylphenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: A parent compound with similar analgesic and antipyretic properties but lacks the hydroxyl and methyl substitutions.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action but different substitution pattern on the phenyl ring.
Phenacetin: Another analgesic and antipyretic compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
885044-49-5 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(10-7(2)11)5-9(12)4-6/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
KSQGFGREORTRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C |
Origin of Product |
United States |
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